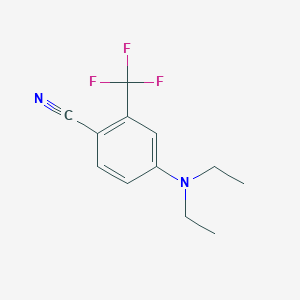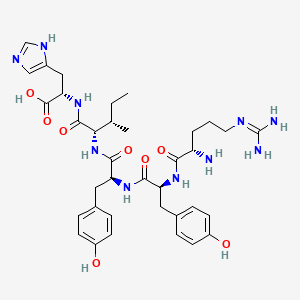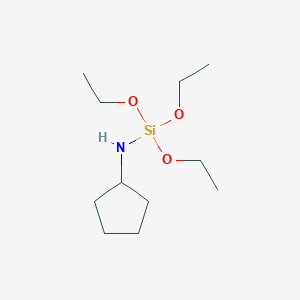
N-Cyclopentyl-1,1,1-triethoxysilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-1,1,1-triethoxysilanamine is an organosilicon compound with the molecular formula C11H25NO3Si This compound is characterized by the presence of a cyclopentyl group attached to a silicon atom, which is further bonded to three ethoxy groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1,1,1-triethoxysilanamine typically involves the reaction of cyclopentylamine with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the Si-N bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-1,1,1-triethoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
N-Cyclopentyl-1,1,1-triethoxysilanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-1,1,1-triethoxysilanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopentyl-1,1,1-triethoxysilanamine include:
- N-Cyclopentyl-N-Cyclobutylformamide
- N-Cyclopentyl-1-phenylethane-1-sulfonamide
- Cyclopentolate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both cyclopentyl and triethoxysilane groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
861891-33-0 |
|---|---|
Molecular Formula |
C11H25NO3Si |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
N-triethoxysilylcyclopentanamine |
InChI |
InChI=1S/C11H25NO3Si/c1-4-13-16(14-5-2,15-6-3)12-11-9-7-8-10-11/h11-12H,4-10H2,1-3H3 |
InChI Key |
OIEVTSFBPQXYSH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](NC1CCCC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
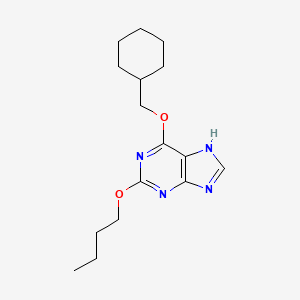
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
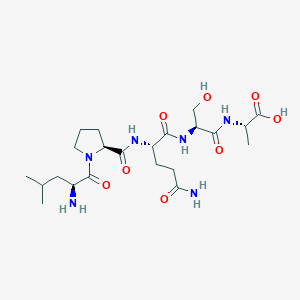
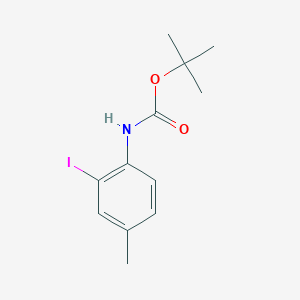

![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
